2-Hydroxyaclacinomycin N
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Overview
Description
2-Hydroxyaclacinomycin N is an anthracycline antibiotic derived from the bacterium Streptomyces galilaeus. This compound is known for its potent antitumor activity and is a derivative of aclacinomycin. It has been studied for its potential use in cancer treatment due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxyaclacinomycin N can be synthesized through chemical glycosidation. The process involves the fusion of two aclacinomycin-blocked mutants of Streptomyces galilaeus to produce a recombinant strain capable of producing 2-hydroxyaclacinomycin . The reaction conditions typically involve the use of specific enzymes and controlled fermentation processes to ensure the purity and yield of the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using the recombinant strain of Streptomyces galilaeus. The fermentation broth is then subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyaclacinomycin N undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives with enhanced antitumor activity and reduced toxicity. These derivatives are often tested for their efficacy in preclinical and clinical studies .
Scientific Research Applications
2-Hydroxyaclacinomycin N has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the structure-activity relationships of anthracycline antibiotics . In biology, it is used to investigate the mechanisms of DNA synthesis inhibition and apoptosis induction in cancer cells . In medicine, it is being explored as a potential chemotherapeutic agent for treating various types of cancer . In industry, it is used in the development of new antibiotics and anticancer drugs .
Mechanism of Action
The mechanism of action of 2-Hydroxyaclacinomycin N involves the inhibition of DNA synthesis by intercalating into the DNA strands and preventing the replication of cancer cells . It also induces apoptosis by activating caspase-3 and PARP cleavage pathways, leading to programmed cell death . The molecular targets of this compound include topoisomerase II, an enzyme essential for DNA replication, and various signaling pathways involved in cell cycle regulation .
Comparison with Similar Compounds
2-Hydroxyaclacinomycin N is unique among anthracycline antibiotics due to its specific hydroxylation pattern, which enhances its antitumor activity and reduces its cardiotoxicity compared to other compounds like doxorubicin and daunorubicin . Similar compounds include aclacinomycin A, aclacinomycin B, and 11-hydroxyaclacinomycin X, each with varying degrees of antitumor activity and toxicity profiles .
Properties
CAS No. |
80839-99-2 |
---|---|
Molecular Formula |
C42H55NO16 |
Molecular Weight |
829.9 g/mol |
IUPAC Name |
methyl 4-[4-(dimethylamino)-5-[4-hydroxy-5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,9-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C42H55NO16/c1-8-42(52)16-28(33-21(35(42)41(51)53-7)13-23-34(38(33)50)37(49)32-22(36(23)48)11-20(44)12-26(32)46)57-30-14-24(43(5)6)39(18(3)55-30)59-31-15-27(47)40(19(4)56-31)58-29-10-9-25(45)17(2)54-29/h11-13,17-19,24-25,27-31,35,39-40,44-47,50,52H,8-10,14-16H2,1-7H3 |
InChI Key |
YIQXQIBKRXRACQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(C(O7)C)O)O)N(C)C)O |
Origin of Product |
United States |
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